[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine-1-phosphate (d18:1(14Z)) is a bioactive lipid mediator belonging to the sphingolipid family. This compound is characterized by a cis double bond at the 14-15 position, distinguishing it from other sphingosine-1-phosphate variants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine-1-phosphate (d18:1(14Z)) is synthesized from sphingosine through phosphorylation by sphingosine kinases (SK1 and SK2) . The synthetic route involves the following steps:
Formation of Sphingosine: Sphingosine is formed from ceramide, which is composed of sphingosine and a fatty acid.
Phosphorylation: Sphingosine is then phosphorylated by sphingosine kinase isoenzymes (SK1 and SK2) to form sphingosine-1-phosphate.
Industrial Production Methods
Industrial production of sphingosine-1-phosphate (d18:1(14Z)) typically involves large-scale synthesis using the same enzymatic processes. The compound is produced in controlled environments to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate (d18:1(14Z)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include different sphingolipid metabolites, which play significant roles in cellular signaling and metabolism .
Scientific Research Applications
Sphingosine-1-phosphate (d18:1(14Z)) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid signaling pathways and interactions.
Biology: The compound is crucial in studying cell proliferation, migration, and survival mechanisms.
Mechanism of Action
Sphingosine-1-phosphate (d18:1(14Z)) exerts its effects by binding to specific G protein-coupled receptors (S1PR1 to S1PR5) on the cell surface . This binding activates intracellular signaling pathways that regulate various cellular processes, including cell proliferation, migration, and survival . The compound also plays a role in maintaining vascular integrity and regulating immune cell trafficking .
Comparison with Similar Compounds
Sphingosine-1-phosphate (d18:1(14Z)) is unique due to its cis double bond at the 14-15 position, which distinguishes it from other sphingosine-1-phosphate variants like sphingosine-1-phosphate (d18:1) with a trans double bond at the 4-5 position . Similar compounds include:
Sphingosine-1-phosphate (d181): Contains a trans double bond at the 4-5 position.
Sphinganine-1-phosphate: Lacks the double bond present in sphingosine-1-phosphate.
Ceramide-1-phosphate: Another sphingolipid with different functional groups and biological roles.
These comparisons highlight the structural and functional diversity within the sphingolipid family, emphasizing the unique properties of sphingosine-1-phosphate (d18:1(14Z)).
Properties
Molecular Formula |
C18H38NO5P |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23)/b5-4-/t17-,18+/m0/s1 |
InChI Key |
ZCDSBTUVYZHMTN-JTDRTSHGSA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O |
Canonical SMILES |
CCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.